molecular formula C20H23FN2O3 B6753722 2-(3-fluorophenyl)-2-morpholin-4-yl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide

2-(3-fluorophenyl)-2-morpholin-4-yl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide

Cat. No.: B6753722
M. Wt: 358.4 g/mol
InChI Key: VGVPXMZSHBWJAI-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)-2-morpholin-4-yl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide is a complex organic compound that features a fluorophenyl group, a morpholine ring, and a tetrahydrobenzofuran moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

2-(3-fluorophenyl)-2-morpholin-4-yl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3/c21-15-4-1-3-14(13-15)19(23-8-11-25-12-9-23)20(24)22-17-5-2-6-18-16(17)7-10-26-18/h1,3-4,7,10,13,17,19H,2,5-6,8-9,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVPXMZSHBWJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)OC=C2)NC(=O)C(C3=CC(=CC=C3)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)-2-morpholin-4-yl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the fluorophenyl intermediate: Starting with a fluorobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution.

    Morpholine ring introduction: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Formation of the tetrahydrobenzofuran moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Final coupling: The final step would involve coupling the fluorophenyl, morpholine, and tetrahydrobenzofuran intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the benzofuran moiety.

    Reduction: Reduction reactions could target the carbonyl groups or other reducible functionalities.

    Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-fluorophenyl)-2-morpholin-4-yl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with similar structures might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-2-morpholin-4-yl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide
  • 2-(3-bromophenyl)-2-morpholin-4-yl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide

Uniqueness

The presence of the fluorine atom in 2-(3-fluorophenyl)-2-morpholin-4-yl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it unique compared to its chloro- and bromo- analogs.

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